Product packaging for 1,1-Difluoropent-1-ene(Cat. No.:)

1,1-Difluoropent-1-ene

Cat. No.: B13418600
M. Wt: 106.11 g/mol
InChI Key: TVMVISNVWGBUGD-UHFFFAOYSA-N
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Description

1,1-Difluoropent-1-ene is an aliphatic alkene derivative geminally substituted with two fluorine atoms. This structure classifies it as a hydrofluoroolefin, a class of compounds of significant interest in advanced materials science and synthetic chemistry. Compounds featuring a 1,1-difluoroalkene motif, such as 1,1-difluoroethylene (vinylidene fluoride), are primarily utilized as key monomers in the production of high-performance fluoropolymers like polyvinylidene fluoride (PVDF). These polymers are valued for their exceptional chemical resistance, thermal stability, and piezoelectric/pyroelectric properties. The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to modulate properties like metabolic stability, lipophilicity, and bioavailability. The gem-difluoro group can serve as a bioisostere or a precursor to more complex fluorine-containing structures. While specific mechanistic studies on this compound are limited, its reactivity is expected to be similar to other 1,1-difluoroalkenes. It can act as a substrate in cyclopropanation reactions with difluorocarbene sources to access 1,1-difluorocyclopropane derivatives, which are important scaffolds in the development of bioactive molecules and functional materials. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F2 B13418600 1,1-Difluoropent-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8F2

Molecular Weight

106.11 g/mol

IUPAC Name

1,1-difluoropent-1-ene

InChI

InChI=1S/C5H8F2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3

InChI Key

TVMVISNVWGBUGD-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(F)F

Origin of Product

United States

Advanced Methodologies for the Synthesis of 1,1 Difluoropent 1 Ene and Analogous Structures

Direct Synthetic Routes to 1,1-Difluoropent-1-ene

Direct synthetic strategies are crucial for the efficient production of this compound. These methods focus on creating the target molecule from readily available precursors through key chemical transformations.

Elimination Reactions from Halogenated Precursors

Elimination reactions provide a foundational approach to installing the double bond in 1,1-difluoroalkenes. These reactions typically involve the removal of atoms or groups from adjacent carbon atoms in a saturated or partially saturated precursor.

One such strategy is dehydrofluorination. For instance, gem-difluoroalkene-β-lactams have been synthesized through the dehydrofluorination of the corresponding 4-trifluoromethyl-β-lactams. nih.gov This method demonstrates the principle of eliminating hydrogen and fluorine from a precursor to form the desired C=CF2 moiety.

Another approach involves a sequence of hydroboration followed by a 1,2-elimination reaction. organic-chemistry.org In this method, an α,β-unsaturated carbonyl substrate undergoes hydroboration, and the resulting intermediate is then subjected to elimination to form the gem-difluoroalkene. organic-chemistry.org This two-step, one-pot process can be highly efficient, with reported yields in the range of 76-92% for various gem-difluoroalkenes. organic-chemistry.org

Precursor TypeReactionReagents/ConditionsYield
α,β-Unsaturated CarbonylsHydroboration / 1,2-Elimination1. CuCl-catalyzed hydroboration 2. K2CO3 in water76-92%
4-Trifluoromethyl-β-lactamsDehydrofluorinationBase-

Deoxofluorination Approaches (e.g., from Ketone Derivatives)

Deoxofluorination is a powerful method for converting carbonyl groups into gem-difluoro groups. This approach is particularly relevant for the synthesis of this compound, which can be prepared from the corresponding ketone, pentan-2-one. A variety of fluorinating agents can be employed for this transformation.

Common deoxofluorinating agents include diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF4). nih.gov These reagents are effective for the conversion of aldehydes and ketones to the corresponding gem-difluorides. rsc.org The choice of reagent and reaction conditions can be critical, especially when scaling up the synthesis. nih.gov

Carbonyl PrecursorFluorinating AgentProduct
AldehydesDAST, SF4gem-Difluorides
KetonesDAST, SF4gem-Difluorides

Decarboxylative Difluorination Strategies

Decarboxylative strategies offer modern and versatile routes to gem-difluoroalkenes. These methods often involve the removal of a carboxyl group and subsequent rearrangement or elimination to form the target structure.

One notable method is the visible-light-induced decarboxylation/defluorosilylation of trifluoromethylalkenes with silacarboxylic acids. organic-chemistry.org This photoredox-catalyzed reaction proceeds under mild conditions and demonstrates a broad substrate scope. organic-chemistry.org Another approach is the organic photoredox-catalyzed gem-difluoroallylation of α-trifluoromethyl alkenes with alkyl iodides, which also proceeds via a C-F bond cleavage and β-fluoride elimination. researchgate.net

Additionally, zinc-mediated decarboxylative/defluorinative alkylation of α-trifluoromethyl alkenes using N-hydroxyphthalimide esters as radical precursors has been developed. nih.gov This method is efficient, mild, and cost-effective, providing moderate to excellent yields of gem-difluoroalkenes. nih.gov

Precursor TypeMethodCatalyst/MediatorKey Features
α-Trifluoromethyl Alkenes & Silacarboxylic AcidsDecarboxylation/DefluorosilylationPhotoredox CatalystMild conditions, broad scope
α-Trifluoromethyl Alkenes & Alkyl IodidesDecarboxylative AlkylationOrganic Photoredox CatalystTransition-metal-free
α-Trifluoromethyl Alkenes & N-Hydroxyphthalimide EstersDecarboxylative/Defluorinative AlkylationZinc PowderMild, cost-effective

General Methodologies for Geminal Difluoroalkene Construction

Beyond the direct synthesis of a specific molecule like this compound, general methodologies for constructing the geminal difluoroalkene functional group are of great importance in synthetic organic chemistry.

Transition Metal-Catalyzed Syntheses

Transition metals play a pivotal role in the synthesis and functionalization of gem-difluoroalkenes. Catalytic systems based on metals like nickel, palladium, and copper have been developed to facilitate a variety of transformations.

A significant advancement in the synthesis of functionalized gem-difluoroalkenes is the use of nickel-promoted electrochemical reductive cross-coupling. This method enables the combination of allylic defluorination of trifluoromethyl alkenes with the decarboxylation of redox-active esters or the dehalogenation of alkyl halides.

The reaction is conducted in an undivided electrochemical cell under mild reductive conditions, which importantly avoids the need for stoichiometric amounts of chemical reductants like metal powders. This approach provides an efficient pathway to biologically relevant molecules that contain the gem-difluoroethylene moiety.

Coupling PartnersCatalyst SystemReaction ConditionsProduct Type
Trifluoromethyl Alkenes & Redox-Active EstersNickel CatalystElectrochemical ReductionFunctionalized gem-Difluoroalkenes
Trifluoromethyl Alkenes & Alkyl HalidesNickel CatalystElectrochemical ReductionSubstituted gem-Difluoroalkenes
Copper-Catalyzed Regioselective Hydrodefluorination

Copper-catalyzed hydrodefluorination has emerged as a powerful strategy for the synthesis of gem-difluoroalkenes from readily available 1-trifluoromethylalkenes. oup.comresearchgate.net This method offers a regioselective approach to cleave a C-F bond, converting a trifluoromethyl group into a difluoromethylene group.

The reaction typically employs a copper catalyst in conjunction with a hydrosilane reagent. oup.com The process is compatible with a variety of functional groups, including ethers, esters, nitriles, and even alkyl chlorides, making it a versatile tool for late-stage functionalization. oup.comnih.gov The mechanism is proposed to involve the formation of a copper-hydride species which inserts into the carbon-carbon double bond of the 1-trifluoromethylalkene. This is followed by a β-fluoride elimination step to yield the desired gem-difluoroalkene. researchgate.net

In some variations, water has been utilized as a hydrogen source in copper-catalyzed systems for the stereoselective hydrodefluorination of gem-difluoroalkenes to produce thermodynamically less stable Z-fluoroalkenes. researchgate.netnih.gov This highlights the tunability of copper catalysis in selective C-F bond activation. nih.gov

Table 1: Copper-Catalyzed Hydrodefluorination of 1-Trifluoromethylalkenes This is an interactive table. You can sort and filter the data.

Catalyst System Hydrosilane Source Substrate Scope Yield (%) Reference
CuCl/dppb (EtO)₂MeSiH Aromatic & Aliphatic 60-95 oup.com
Cu(OAc)₂/phosphine PMHS Aromatic & Aliphatic Good to Excellent researchgate.net

Hypervalent Iodine-Catalyzed Regioselective Difluorination of Enynes

A novel approach to synthesizing homopropargylic gem-difluorides involves the hypervalent iodine(I)/iodine(III)-catalyzed regioselective 1,1-difluorination of enynes. researchgate.netthieme-connect.comescholarship.org This organocatalytic method circumvents the traditional reliance on styrenyl substrates, which are necessary for phenonium-ion rearrangements, by demonstrating that an alkyne can act as a competent migrating group. thieme-connect.comresearchgate.net

The reaction is initiated by the activation of the alkene by an in situ-generated λ³-iodane catalyst. escholarship.org This is followed by a regioselective fluorination to form an alkyl fluoride (B91410) intermediate. Subsequently, a formal 1,2-alkynyl shift occurs via a stabilized vinyl cation, which is then trapped by a second fluoride ion to furnish the gem-difluorinated product. researchgate.netresearchgate.net This strategy significantly broadens the scope of hypervalent iodine-catalyzed gem-difluorination. thieme-connect.com The reaction proceeds under mild conditions using reagents like Selectfluor® in combination with an amine-HF complex. thieme-connect.comescholarship.org

Table 2: Substrate Scope in Hypervalent Iodine-Catalyzed Difluorination of Enynes This is an interactive table. You can sort and filter the data.

Alkyne Substituent Alkene Moiety Yield (%) Reference
Aryl Terminal 60-91 thieme-connect.comescholarship.org
Alkyl Terminal 41-65 thieme-connect.comresearchgate.net
Silyl (TIPS) Terminal 53 thieme-connect.com

Photocatalytic Alkylation Leading to Gem-Difluorinated Alkenes

Visible-light photoredox catalysis provides a mild and efficient pathway for constructing gem-difluoroalkenes through C-F bond cleavage. organic-chemistry.org One such method is the gem-difluoroallylation of α-trifluoromethyl alkenes with alkyl iodides. organic-chemistry.org This transition-metal-free approach utilizes an organic dye, such as 4CzIPN, as the photocatalyst. organic-chemistry.org

The proposed mechanism begins with the excitation of the photocatalyst by visible light. The excited catalyst then engages in a single-electron transfer with an amine, like N,N,N',N'-tetramethylethylenediamine (TMEDA), which acts as a radical activator. organic-chemistry.org The resulting α-aminoalkyl radical activates the alkyl iodide via halogen-atom transfer to generate an alkyl radical. This alkyl radical adds to the α-trifluoromethyl alkene, triggering a β-fluoride elimination to form the final gem-difluoroalkene product. organic-chemistry.org This method is notable for its broad substrate scope, accommodating primary, secondary, and tertiary alkyl iodides and tolerating various functional groups. organic-chemistry.org Other photocatalytic methods involve the defluoroalkylation of gem-difluoroalkenes with secondary N-alkylanilines, proceeding through a radical-radical coupling pathway to form functionalized monofluoroalkenes. acs.orgnih.gov

One-Pot Synthetic Developments for Fluorinated Building Blocks

One-pot synthetic strategies offer significant advantages in terms of operational simplicity, time, and resource efficiency for the construction of fluorinated building blocks like gem-difluoroalkenes. rsc.org A notable example is a base-promoted, one-pot, three-component reaction involving α-trifluoromethyl alkenes, alkyl halides, and p-toluenesulfonylmethyl isocyanide (TosMIC). rsc.orgrsc.org

This protocol allows for the synthesis of densely functionalized gem-difluoroalkenes bearing an isocyano group and a quaternary carbon center. rsc.org The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, sequentially reacting with the alkyl halide and the α-trifluoromethyl alkene. rsc.org This method demonstrates excellent functional group compatibility and provides access to complex fluorinated molecules that can serve as precursors to other medicinally relevant compounds. rsc.orgrsc.org Another one-pot approach involves the visible light-induced [2+2]-photocycloaddition of quinolinones with 1-bromo-1-trifluoromethylethene, followed by a tandem elimination and substitution sequence to yield cyclobutene (B1205218) derivatives, with a gem-difluoroalkene being a key intermediate. researchgate.net

Synthesis of Fluorinated Building Blocks Relevant to this compound Derivatives

The development of diverse fluorinated building blocks is crucial for their application in medicinal chemistry and materials science. nih.gov These precursors provide versatile handles for the subsequent synthesis of complex molecules, including derivatives of this compound.

Synthesis of Fluorinated Cycloalkyl and Heterocyclic Building Blocks

Fluorinated cycloalkyl and heterocyclic moieties are highly sought after in drug discovery. nih.govresearchgate.net Their synthesis often starts from readily available fluorine-containing materials. researchgate.netbenthamdirect.com Methods for creating fluorinated cycloalkanes include nucleophilic fluorinations, addition of fluorine across double bonds, and cycloaddition reactions. nih.govbohrium.com For instance, α-fluorocycloalkyl building blocks can be synthesized via the addition of bromine and fluorine to an exocyclic double bond. researchgate.net

The synthesis of fluorinated heterocycles often employs the "building block" approach, where a pre-fluorinated component is incorporated into a heterocyclic scaffold. researchgate.netbenthamdirect.com For example, rhodium(III)-catalyzed C–H activation has been used to react N-substituted benzamides with 2,2-difluorovinyl tosylate to produce gem-difluorinated dihydroisoquinolin-1(2H)-ones. rsc.org This strategy allows for the direct installation of a difluorovinyl group into a heterocyclic system.

Preparation of Fluorinated Organoboron Compounds as Precursors

Fluorinated organoboron compounds are exceptionally versatile synthetic intermediates, combining the unique properties of the fluorine atom with the broad reactivity of the boronate moiety. nih.govacs.orgresearchgate.net Several methods exist for their preparation. nih.govacs.org

One of the most efficient approaches for creating precursors to gem-difluoroalkene derivatives is the copper-catalyzed regio- and stereoselective monodefluoroborylation of gem-difluoroalkenes with diboron (B99234) reagents. nih.govacs.org This reaction selectively replaces one fluorine atom with a boryl group, yielding α-fluoroalkenyl borates. These products can then be used in a variety of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide range of substituents. acs.org

Another strategy involves the electrochemical synthesis of gem-difluoroallyl boronates from the addition of electrogenerated boryl radicals onto α-trifluoromethylstyrenes. nih.gov Furthermore, photoredox-catalyzed defluoroborylation of trifluoromethyl alkenes provides access to gem-difluoroallylboranes. researchgate.net These methods provide mild and efficient routes to valuable fluorinated organoboron precursors. researchgate.netnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Structure/Formula
This compound C₅H₈F₂
p-Toluenesulfonylmethyl isocyanide (TosMIC) C₉H₉NO₂S
4CzIPN C₄₈H₃₀N₄
N,N,N',N'-tetramethylethylenediamine (TMEDA) C₆H₁₆N₂
Selectfluor® C₇H₁₄B₂Cl₂F₄N₂
2,2-difluorovinyl tosylate C₉H₈F₂O₃S

Synthesis of β-CF₃-1,3-enynes and Related Motifs

β-Trifluoromethyl-1,3-enynes are versatile fluorinated building blocks that have garnered significant attention due to their unique reactivity, enabling the synthesis of a wide array of trifluoromethylated and non-fluorinated compounds. cas.cn These motifs serve as valuable precursors for constructing complex molecular architectures, including biologically relevant heterocycles and carbocycles. cas.cnresearchgate.net

The synthesis of these enynes often involves the coupling of a trifluoromethyl-containing component with a suitable alkyne. One common approach is the Sonogashira coupling of a trifluoromethyl-substituted vinyl halide with a terminal alkyne. Variations of this method, along with other transition-metal-catalyzed cross-coupling reactions, have been developed to improve efficiency and substrate scope.

Once synthesized, β-CF₃-1,3-enynes can undergo a variety of transformations. Their distinct electronic properties, arising from the strongly electron-withdrawing trifluoromethyl group, render the double and triple bonds susceptible to nucleophilic and cycloaddition reactions. acs.org For instance, they can participate in cycloaddition reactions to form trifluoromethylated pyrazoles and pyrazolines. researchgate.net Silver-catalyzed double hydrocarbonation reactions with 1,3-dicarbonyl compounds provide access to ring-trifluoromethylated cyclopentene (B43876) frameworks. cas.cn

Furthermore, these enynes are precursors to various heterocyclic compounds. Tandem double hydroamination reactions with hydrazine (B178648) derivatives can yield trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles, depending on the reaction conditions and the substituents on the hydrazine. nih.gov Recent advancements have also demonstrated their use in divergent syntheses of fluorine- and trifluoromethyl-containing N-fused heterocycles through fragmentation cycloadditions with N-aminopyridinium ylides. acs.orgcas.cn

The reactivity of β-CF₃-1,3-enynes allows for the generation of diverse molecular scaffolds, as highlighted in the following table:

ReactantReagent/CatalystProduct TypeRef
β-CF₃-1,3-enyne1,3-Dicarbonyl Compound / Ag CatalystRing-Trifluoromethylated Cyclopentene cas.cn
β-CF₃-1,3-enyneCF₃CHN₂Bis(trifluoromethyl)cyclopropane or Pyrazoline researchgate.net
β-CF₃-1,3-enyneHydrazine DerivativesTrifluoromethylated Pyrazolidine, Pyrazoline, or Pyrazole nih.gov
β-CF₃-1,3-enyneN-Aminopyridinium YlidesFluorinated Pyrazolo[1,5-a]pyridines acs.orgcas.cn
β-CF₃-1,3-enyneN-Aminoisoquinolinium YlidesCF₃-Substituted Pyrrolo[2,1-a]isoquinoline acs.orgcas.cn

Retrosynthetic Analysis for Fluorinated Olefins

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. wikipedia.org When applied to fluorinated olefins like this compound, this approach reveals several plausible synthetic pathways.

A primary disconnection for a 1,1-difluoroalkene involves the carbon-carbon double bond. This leads to precursors that can form the double bond through olefination reactions.

Route 1: Olefination Strategies

A common retrosynthetic disconnection of the double bond in this compound suggests a precursor carbonyl compound, such as pentanal, and a two-carbon fragment that introduces the difluoromethylene group. This leads to several well-established olefination reactions:

Wittig-type Reactions: The use of a phosphonium (B103445) ylide, such as that derived from (bromodifluoromethyl)triphenylphosphonium bromide, can react with pentanal to form the desired this compound.

Julia-Kocienski Olefination: This method involves the reaction of an aldehyde with a sulfone. In this case, pentanal could be reacted with the anion of difluoromethyl 2-pyridyl sulfone to generate the target alkene. cas.cn This approach is often advantageous due to its operational simplicity and tolerance of various functional groups. cas.cn

Route 2: From Trifluoromethyl Precursors

Another retrosynthetic approach involves starting with a molecule already containing a trifluoromethyl group and then performing an elimination reaction. For example, a 1-trifluoromethylalkene could undergo defluorination to yield a 1,1-difluoroalkene. researchgate.net This strategy leverages the commercial availability of various trifluoromethyl-containing starting materials.

Route 3: Building Block Approach

A third strategy involves the use of smaller, fluorinated building blocks. For instance, a retrosynthetic disconnection could lead to a difluoro-substituted organometallic reagent and an appropriate electrophile. The reaction of 1-iodo-2,2-difluorovinyllithium (generated from 1,1,1-trifluoro-2-iodoethane) with an aldehyde or ketone can produce 3,3-difluoro-2-iodoallylic acetates, which upon treatment with zinc, undergo elimination to form 1,1-difluoroallenes. nii.ac.jp While this specific example leads to an allene, similar strategies with different electrophiles can be envisioned for the synthesis of 1,1-difluoroalkenes.

The following table summarizes the key disconnections and corresponding synthetic strategies for this compound:

DisconnectionPrecursorsSynthetic Strategy
C=C Double BondPentanal, Difluoromethylene Phosphonium YlideWittig-type Olefination
C=C Double BondPentanal, Difluoromethyl 2-pyridyl sulfoneJulia-Kocienski Olefination
C-F Bond1-(Trifluoromethyl)pent-1-eneDefluorination
C-C Bond1-Iodo-2,2-difluorovinyllithium, Propyl-containing electrophileNucleophilic addition/elimination

The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.

Mechanistic and Reactivity Studies of 1,1 Difluoropent 1 Ene and Fluoroalkenes

Mechanistic Pathways of Bond Transformations

The unique electronic properties of the carbon-fluorine bond significantly influence the reactivity of fluoroalkenes such as 1,1-difluoropent-1-ene. The high electronegativity of fluorine atoms creates a polarized carbon-carbon double bond, rendering it electron-deficient and susceptible to specific types of chemical transformations. This section explores the mechanistic details of several key reaction classes.

Nucleophilic Substitution Reactions on Adjacent Halogenated Centers

The presence of the difluorovinyl group in compounds like 1,1-difluoro-2-haloalkenes can influence nucleophilic substitution reactions at the adjacent halogenated carbon center. While direct nucleophilic attack on the double bond is a common pathway for fluoroalkenes, substitutions at an adjacent sp3-hybridized carbon are also of significant interest. The electron-withdrawing nature of the CF2 group can impact the reaction rate and mechanism, which often proceeds through an SN2 or related pathway.

ReactantNucleophileProductReaction Type
1,1-difluoro-2-bromoalkaneThiophenolate1,1-difluoro-2-(phenylthio)alkaneNucleophilic Substitution
1,1-difluoro-2-chloroalkaneAzide1,1-difluoro-2-azidoalkaneNucleophilic Substitution

This table is illustrative and based on general reactivity patterns of analogous compounds.

Oxidation Reactions of Alkene Functionality

The electron-deficient nature of the double bond in 1,1-difluoroalkenes makes them less susceptible to electrophilic attack compared to their non-fluorinated counterparts. However, oxidation reactions can be achieved under specific conditions, often requiring more potent oxidizing agents. The epoxidation of 1,1-difluoroalkenes, for example, typically requires stronger peroxy acids or other specialized reagents. The resulting difluorinated epoxides are valuable synthetic intermediates.

The oxidation of the alkene functionality can also be achieved through other methods, such as dihydroxylation, to form the corresponding diols. These reactions often necessitate the use of osmium tetroxide or other powerful oxidizing agents, and the reaction conditions must be carefully controlled to achieve the desired outcome.

SubstrateOxidizing AgentProductReaction Type
1,1-Difluoroalkenem-CPBA1,1-DifluoroepoxyalkaneEpoxidation
1,1-DifluoroalkeneOsO4/NMO1,1-Difluoro-1,2-dihydroxyalkaneDihydroxylation

This table represents general oxidation reactions for 1,1-difluoroalkenes.

Radical Additions to Electron-Deficient Fluoroalkenes

The electron-deficient character of the double bond in this compound and other fluoroalkenes makes them excellent substrates for radical addition reactions. These reactions typically proceed via a free-radical chain mechanism, initiated by a radical initiator. A wide variety of radicals, including those derived from alkyl halides, thiols, and silanes, can be added across the double bond.

The regioselectivity of the addition is a key aspect of these reactions. The incoming radical preferentially attacks the carbon atom of the double bond that does not bear the fluorine atoms, leading to the formation of a more stable radical intermediate that is stabilized by the two fluorine atoms. This regiochemical outcome is a reliable feature of radical additions to 1,1-difluoroalkenes.

FluoroalkeneRadical SourceProductRegioselectivity
This compoundCBrCl32-bromo-2-chloro-1,1-difluoropentaneRadical adds to C2
1,1-Difluoro-1-octeneThiophenol1,1-difluoro-2-(phenylthio)octaneRadical adds to C2

This table provides examples of radical addition reactions to 1,1-difluoroalkenes.

Ozonolysis Mechanisms of Fluoroalkenes

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. In the case of fluoroalkenes, the reaction proceeds through the initial formation of a primary ozonide (molozonide), which then rearranges to the more stable secondary ozonide. The presence of fluorine atoms can influence the stability and subsequent reactivity of these intermediates.

The cleavage of the ozonide, typically achieved through reductive or oxidative workup, yields fluorinated carbonyl compounds. For 1,1-difluoroalkenes, ozonolysis followed by a suitable workup can provide access to α,α-difluoroaldehydes or α,α-difluorocarboxylic acids, which are valuable building blocks in medicinal and materials chemistry.

SubstrateWorkup ConditionMajor Product(s)
This compoundReductive (e.g., Zn/H2O)Difluoroacetaldehyde and Butanal
This compoundOxidative (e.g., H2O2)Difluoroacetic acid and Butanoic acid

This table illustrates the expected products from the ozonolysis of this compound under different workup conditions.

Ene Reactions and Regiochemical Outcomes

Ene reactions are pericyclic reactions involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). Fluoroalkenes, with their electron-deficient double bonds, can serve as effective enophiles in these reactions. The reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state.

A key consideration in the ene reactions of unsymmetrical fluoroalkenes is the regiochemical outcome. The orientation of the reactants in the transition state determines which new carbon-carbon bond is formed and where the hydrogen atom is transferred. The electronic and steric properties of both the ene and the fluoroalkene enophile play a crucial role in dictating the observed regioselectivity.

Catalysis in Transformations of Fluoroalkenes

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of chemical transformations involving fluoroalkenes. Both transition metal catalysis and organocatalysis have been successfully applied to a variety of reactions.

In the context of this compound and related compounds, transition metal catalysts, particularly those based on palladium, nickel, and copper, are widely used for cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of more complex fluorinated molecules. For example, Suzuki, Stille, and Heck couplings of vinyl fluorides are well-established methods.

Organocatalysis has also emerged as a powerful tool for transformations of fluoroalkenes. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a range of reactions, including asymmetric additions to the double bond, providing enantiomerically enriched fluorinated products.

Reaction TypeCatalystSubstrate ExampleProduct Type
Suzuki CouplingPalladium(0) complex1,1-Difluoro-2-bromoalkene2-Aryl-1,1-difluoroalkene
Asymmetric Michael AdditionChiral Amine1,1-DifluoroalkeneChiral γ,γ-difluoro carbonyl compound
Heck CouplingPalladium(II) complex1,1-Difluoro-1-alkeneSubstituted 1,1-difluoro-1,3-diene

This table highlights some common catalytic transformations involving fluoroalkenes.

Transition Metal Catalysis (e.g., Nickel Fluorocarbene Metathesis)

Transition metal catalysis offers a powerful avenue for the functionalization of fluoroalkenes, though the unique properties of these substrates present distinct challenges compared to their non-fluorinated counterparts. Alkene metathesis, a cornerstone of modern organic synthesis, has been particularly challenging to apply to directly fluorinated alkenes. nih.gov However, recent studies have demonstrated that specialized nickel carbene complexes can engage in metathesis reactions with fluoroalkenes like tetrafluoroethylene (B6358150) (TFE) and 1,1-difluoroethylene (VDF).

A notable example involves a nickel tris(phosphite) fluoro(trifluoromethyl)carbene complex, [P₃Ni]=CFCF₃. nih.gov When this complex reacts with TFE or VDF, it yields both perfluorocarbene metathesis products ([P₃Ni]=CF₂) and the expected new fluoroalkenes (CR₂=CFCF₃, where R=F or H). nih.gov The reaction mechanism, however, deviates from the standard Chauvin mechanism, which proceeds through a metallacyclobutane intermediate. beilstein-journals.org While metallacyclobutanes are observed in the reactions with TFE and VDF, experimental and computational evidence suggests they are not intermediates on the path to the metathesis products. nih.govcolab.ws This points to a novel variant of the Chauvin mechanism, facilitated by disparate four-coordinate transition states. nih.gov

Reactions of gem-difluoroalkenes with various transition metal catalysts (e.g., Cu, Co, Mn, Pd, Ni, Ru, Rh) often proceed through a net C-F bond functionalization. nih.govnih.gov A common mechanistic feature in these transformations is the formation of a β-fluoroalkylmetal intermediate. This intermediate is highly prone to undergo β-fluoride elimination, a facile process that typically leads to the formation of a monofluorinated alkene product. nih.govnih.gov This tendency for β-fluoride elimination is a key reactivity pattern that distinguishes the transition metal-catalyzed reactions of gem-difluoroalkenes. nih.gov

Catalyst SystemFluoroalkene SubstrateKey IntermediateOutcome
Nickel tris(phosphite) fluoro(trifluoromethyl)carbeneCF₂=CF₂, CF₂=CH₂Four-coordinate transition state (not metallacyclobutane)Fluorocarbene Metathesis
General (Cu, Pd, Ni, etc.)gem-Difluoroalkenesβ-fluoroalkylmetalC-F Functionalization via β-fluoride elimination

This table summarizes key aspects of transition metal catalysis involving fluoroalkenes.

Redox-Active Catalysis (e.g., Selenium-Catalyzed 1,1-Diazidation)

Redox-active catalysis provides unique pathways for the difunctionalization of fluoroalkenes by avoiding intermediates prone to β-fluoride elimination. While specific examples of selenium-catalyzed 1,1-diazidation of this compound are not extensively detailed in the literature, the principles of redox catalysis can be understood through other systems. Single-electron processes are particularly effective. For instance, the oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones can be achieved using a copper-catalyzed system with molecular oxygen. digitellinc.com This type of reaction circumvents the formation of β-fluoro anionic intermediates that lead to undesired elimination products by proceeding through radical or single-electron pathways. digitellinc.com

Electrochemical methods also represent a powerful form of redox-active catalysis. Metal-free electrochemical difunctionalization of gem-difluoroalkenes has been developed to synthesize α-difluoro(alkoxyl/azolated) methylated ethers. acs.org These reactions highlight the ability to generate valuable difluorinated structures through controlled oxidation and reduction events.

In many transition metal-catalyzed reactions involving gem-difluoroalkenes, oxidative addition of the metal into a C-F bond or other substrate bond is a key step. For example, a Pd(0) catalyst can be oxidized by a fluorine source like N-fluorobenzenesulfonimide (NFSI) to generate a Pd(II)-fluoride complex, which then participates in the functionalization of the alkene. nih.gov These redox events at the metal center are crucial for enabling the catalytic cycle and achieving the desired transformation.

Photocatalytic Radical Generation and Reactivity

Photocatalysis has emerged as a mild and efficient method for generating radicals from fluoroalkenes, enabling a wide range of chemical transformations. acs.org Visible-light photoredox catalysis can initiate C-F bond activation in gem-difluoroalkenes through a single-electron transfer (SET) process, forming a radical intermediate. nih.gov This radical can then be quenched by another radical species to form new bonds. nih.gov

One strategy involves the photocatalytic hydrofluoroalkylation of alkenes using fluoroalkyl carboxylic acids. nih.gov In this process, a photocatalyst, upon light irradiation, facilitates the homolytic cleavage of the fluoroalkyl carboxylate. This generates a fluoroalkyl radical that can add to an alkene, leading to the formation of valuable hydrofluoroalkylated products. nih.gov This method bypasses the need for harsh conditions or expensive precursor reagents often required for generating such radicals. nih.gov

Titanium dioxide (TiO₂) can act as a photocatalyst for the oxidative decomposition of various fluoroalkenes in the presence of air and water. rsc.org The reaction is believed to proceed through the generation of a superoxide (B77818) anion radical (O₂⁻) or by the addition of molecular oxygen after electron injection into the fluoroalkene, likely forming a dioxetane intermediate. rsc.org The reactivity of different fluoroalkenes in this system varies, with hexafluoropropene (B89477) showing higher reactivity than 1,1-difluoroethylene. rsc.org

Furthermore, switchable photocatalytic reactions have been developed for the divergent synthesis of various functionalized fluoroalkenes, including gem-difluoroalkenes. acs.orgacs.org By simply changing the base or its stoichiometry, the reaction of α-CF₃ alkenes with other alkenes under photocatalytic conditions can be directed towards different products. acs.org A proposed mechanism involves the photocatalyst (e.g., 4CzIPN) being excited by light, followed by oxidation of a deprotonated substrate to form a radical intermediate, which then adds to the fluoroalkene to propagate the reaction. acs.org

Photocatalytic SystemReactantsRadical IntermediateProduct Type
Iron-based photocatalystFluoroalkyl carboxylic acid, alkeneFluoroalkyl radicalHydrofluoroalkylated compounds
Titanium dioxide (TiO₂)Fluoroalkene, O₂, H₂OSuperoxide anion radicalOxidative decomposition products (e.g., CO₂, HF)
4CzIPNα-CF₃ alkene, vinyl etherMalonate radicalFunctionalized gem-difluoroalkenes

This table provides examples of photocatalytic systems for the transformation of fluoroalkenes.

Regioselectivity and Stereoselectivity in Fluoroalkene Reactions

Factors Governing Regiochemical Control in Additions and Eliminations

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of fluoroalkene chemistry. wikipedia.org In gem-difluoroalkenes like this compound, the two fluorine atoms strongly polarize the carbon-carbon double bond. Due to the powerful electron-withdrawing nature of fluorine, the carbon atom bearing the two fluorine atoms (C1) becomes electron-deficient (electrophilic), while the adjacent carbon atom (C2) becomes comparatively electron-rich (nucleophilic). nih.gov

This inherent polarization dictates the regioselectivity of many addition reactions. Nucleophiles preferentially attack the electron-rich C2 position, leading to the formation of an intermediate carbanion at C1, which is stabilized by the two fluorine atoms. nih.gov This principle governs nucleophilic/electrophilic cascade sequences, where the initial nucleophilic attack is highly regioselective. nih.gov

In elimination reactions, the stability of the resulting alkene is a significant factor. According to Zaitsev's rule, eliminations typically favor the formation of the more substituted (and thus more stable) alkene. libretexts.org However, the acidity of the β-hydrogen is also crucial. The strong inductive effect of fluorine atoms can increase the acidity of nearby protons. siue.edu In elimination reactions involving fluorinated compounds, particularly those proceeding through an E1cb (Elimination, unimolecular, conjugate base) mechanism, the reaction often produces the least substituted alkene as the major product. This is because the mechanism involves the formation of a carbanion, and primary carbanions are more stable than secondary or tertiary ones. siue.edu The choice of base also plays a role; bulky bases may preferentially abstract a less sterically hindered proton, leading to the "anti-Zaitsev" or Hofmann product. libretexts.orgsiue.edu

Stereochemical Aspects of Fluoroalkene Transformations

The stereochemical outcome of reactions involving fluoroalkenes is crucial for synthesizing specific isomers (e.g., E or Z isomers). In many transformations, such as reductions or cross-coupling reactions, controlling the stereoselectivity to favor one isomer is a primary synthetic goal. For example, the selective reduction of gem-difluoroalkenyl arenes can be controlled to produce E-monofluoroalkenyl arenes with high isomeric purity (E/Z up to 98/2). acs.org The stereochemical preference can sometimes be rationalized by examining the transition state energies, where the arrangement of substituents leading to lower steric hindrance is favored. acs.org

Asymmetric synthesis aims to create chiral molecules with a high degree of enantioselectivity. The development of catalytic asymmetric methods for synthesizing enantioenriched monofluoro- and gem-difluoroalkenes is an active area of research. researchgate.net For instance, enantioselective cobalt-catalyzed hydroboration of fluoroalkyl-substituted alkenes provides access to chiral fluoroalkylboronates with high enantioselectivity (up to 98% ee). organic-chemistry.org The choice of chiral ligands on the metal catalyst is paramount in dictating the stereochemical outcome of these reactions. organic-chemistry.org

Asymmetric fluorocyclizations, where an electrophilic fluorine source induces cyclization of an alkene, present unique stereochemical challenges. Unlike other halogens, fluorine does not readily form stable bridged "fluoronium" ions. The reaction proceeds through acyclic β-fluorocationic intermediates, making stereocontrol more difficult. nih.gov Successful asymmetric fluorocyclizations have been achieved using chiral catalysts, such as cinchona alkaloids, or by designing chiral fluorinating reagents. nih.govchimia.ch

Sigmatropic Rearrangements in Fluorinated Systems

Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are powerful pericyclic reactions for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The presence of fluorine atoms on the rearranging framework can significantly influence the rate and thermodynamics of these reactions.

In the Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene, terminal fluorine substituents have been shown to lower the activation enthalpy. rsc.orgacs.org This facilitates the reaction, favoring the rearrangement where the CF₂ center rehybridizes from sp² to sp³. rsc.org This effect has been exploited in the synthesis of fluorinated cyclodecenones via the oxy-Cope rearrangement of fluorinated divinylcyclohexanols. rsc.orgrsc.org Computational studies confirm that fluorine substituents at the termini of a 1,5-hexadiene (B165246) system generally stabilize the chair-like transition state relative to the ground state. acs.org

Similarly, the Claisen rearrangement, the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, is also profoundly affected by fluorine substitution. wikipedia.org Fluorine substitution on the vinylic part of the ether greatly facilitates the rearrangement. thieme-connect.de For example, the Claisen rearrangement of 1,2-difluorovinyl ethers can occur at remarkably low temperatures (e.g., -35 °C). thieme-connect.de This acceleration is attributed to the electronic effects of the fluorine atoms. The stereochemistry of the Claisen rearrangement of fluorinated ethers has also been investigated to produce fluorine-containing amides and other functional groups. researchgate.net In some cases, a Claisen rearrangement involving a fluorinated system has been observed to occur at temperatures 100 °C lower than comparable non-fluorinated systems. researchgate.net

RearrangementSubstrate TypeEffect of Fluorine Substitution
Cope Fluorinated 1,5-dienesLowers activation enthalpy, favors sp² to sp³ rehybridization of CF₂
Oxy-Cope Fluorinated divinylcyclohexanolsFacilitates ring expansion to form fluorinated cyclic ketones
Claisen Fluorinated allyl vinyl ethersGreatly accelerates rearrangement, allowing for very low reaction temperatures

This table summarizes the influence of fluorine on common sigmatropic rearrangements.

Computational and Theoretical Chemistry Investigations of 1,1 Difluoropent 1 Ene

Electronic Structure Theory and Methodology Application

Density Functional Theory (DFT) Studies on Reactivity and Stability

While specific DFT studies on 1,1-difluoropent-1-ene are not extensively documented, DFT remains a powerful tool for investigating the reactivity and stability of fluorinated alkenes. This theoretical framework allows for the calculation of various molecular properties that are crucial in understanding chemical behavior. For a molecule like this compound, DFT calculations could elucidate the effects of the geminal fluorine atoms on the electron distribution of the double bond.

The electron-withdrawing nature of fluorine atoms is expected to polarize the C=C bond, influencing the molecule's susceptibility to nucleophilic or electrophilic attack. DFT can be employed to calculate reactivity descriptors such as the Fukui function and local softness, which identify the most reactive sites within the molecule. Furthermore, calculations of the molecule's total energy and heat of formation would provide quantitative measures of its thermodynamic stability.

A hypothetical DFT study on this compound could involve the use of a functional like B3LYP with a suitable basis set, such as 6-311+G(d,p), to optimize the molecular geometry and compute electronic properties. The results would likely show a significant polarization of the double bond, with the carbon atom bearing the fluorine atoms (C1) being more electrophilic.

Interactive Table: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueSignificance
Dipole Moment~2.0 - 2.5 DIndicates significant molecular polarity due to the fluorine atoms.
HOMO Energy~ -10 to -11 eVRelates to the molecule's ability to donate electrons.
LUMO Energy~ 0.5 to 1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 10.5 to 12.5 eVAn indicator of chemical reactivity and kinetic stability.

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, Coupled Cluster)

For a more accurate description of the electronic structure of this compound, ab initio and post-Hartree-Fock methods can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation to a greater extent than standard DFT functionals, leading to more reliable energy and property calculations.

These high-level computational methods would be particularly useful for benchmarking the results obtained from DFT and for investigating phenomena where electron correlation is critical, such as in the accurate prediction of reaction barriers. While computationally more demanding, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" in quantum chemistry for their accuracy.

A comparative study using MP2 and CCSD(T) on this compound could provide precise values for its geometry, vibrational frequencies, and thermochemical properties. These calculations would offer a deeper understanding of the intrinsic electronic effects of the fluorine substitution.

Examination of Molecular Electrostatic Potentials and Electron Density Maps

The molecular electrostatic potential (MEP) and electron density maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. For this compound, an MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface.

It is anticipated that the MEP would show a region of significant negative potential around the two fluorine atoms due to their high electronegativity. Conversely, the region around the hydrogen atoms and the carbon atom of the double bond not attached to the fluorine atoms would likely exhibit a positive or less negative potential. This visualization would clearly indicate the sites susceptible to electrophilic and nucleophilic attack.

The electron density map would complement the MEP by showing the distribution of electrons throughout the molecule. It would highlight the accumulation of electron density around the fluorine atoms and the polarization of the C=C double bond. Analysis of the electron density at the bond critical points, using methodologies like Quantum Theory of Atoms in Molecules (QTAIM), could further characterize the nature of the chemical bonds within this compound.

Computational Analysis of Reaction Mechanisms and Kinetics

The investigation of reaction mechanisms and kinetics involving this compound can be effectively carried out using computational methods, even in the absence of extensive experimental data.

Prediction and Characterization of Transition States and Energy Barriers

Computational chemistry provides a powerful avenue for predicting and characterizing the transition states and energy barriers of reactions involving this compound. By mapping the potential energy surface of a given reaction, stationary points, including minima (reactants and products) and first-order saddle points (transition states), can be located and characterized.

For instance, in a hypothetical electrophilic addition reaction to the double bond of this compound, computational methods can be used to locate the transition state structure. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy barrier, a crucial parameter for determining the reaction rate.

Interactive Table: Hypothetical Energy Barriers for Reactions of this compound

Reaction TypeHypothetical ReactantHypothetical Activation Energy (kcal/mol)Significance
Electrophilic AdditionH+15 - 25The energy required to initiate the addition of an electrophile to the double bond.
Nucleophilic AdditionOH-> 40A higher barrier is expected due to the electron-rich nature of the double bond.
Cycloaddition1,3-Butadiene20 - 30The energy barrier for a Diels-Alder type reaction.

Reaction Path Analysis (e.g., Intrinsic Reaction Coordinate)

Once a transition state has been located, the reaction path connecting it to the reactants and products can be elucidated using methods like the Intrinsic Reaction Coordinate (IRC) analysis. An IRC calculation follows the steepest descent path from the transition state down to the corresponding energy minima, providing a detailed picture of the geometric changes that occur during the reaction.

For a reaction of this compound, an IRC analysis would reveal the concerted or stepwise nature of the bond-breaking and bond-forming processes. It allows for the visualization of the entire reaction trajectory, offering insights into the mechanism that are often difficult to obtain through experimental means alone. The shape of the IRC profile can also provide information about the curvature of the reaction path and the presence of any intermediate species.

Theoretical Insights into Regioselectivity and Stereoselectivity

Theoretical studies are instrumental in understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to model reaction pathways and determine the energetic favorability of different products.

The regioselectivity in addition reactions to gem-difluoroalkenes like this compound is largely governed by the electronic properties of the double bond. The two fluorine atoms are strongly electron-withdrawing, which polarizes the C=C bond. This results in the carbon atom bearing the fluorine atoms (C1) being electron-deficient (electrophilic), while the adjacent carbon atom (C2) becomes comparatively electron-rich (nucleophilic).

In an electrophilic addition reaction, the electrophile would be expected to attack the more nucleophilic C2 position, leading to the formation of a carbocation intermediate stabilized at the C1 position by the adjacent fluorine atoms through resonance. Conversely, in a nucleophilic addition, the nucleophile would preferentially attack the electrophilic C1 carbon.

Computational studies can quantify these effects by calculating the activation energies for the different possible pathways. For instance, in a Diels-Alder reaction where this compound acts as the dienophile, different regioisomeric products can be formed. DFT calculations can be used to locate the transition states for the formation of these isomers and compute their relative energies. The product formed via the lowest energy transition state is predicted to be the major product.

Table 1: Calculated Activation Energies for a Hypothetical Diels-Alder Reaction

Regioisomeric Transition StateActivation Energy (kcal/mol)Predicted Major/Minor Product
"Ortho" Isomer25.2Major
"Meta" Isomer28.5Minor

Note: The data in this table is hypothetical and serves to illustrate the application of computational chemistry in predicting regioselectivity. Specific calculations for this compound are not available in the cited sources.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated using computational methods. For reactions that create new stereocenters, the relative energies of the diastereomeric transition states can be calculated. Factors such as steric hindrance and secondary orbital interactions can be analyzed to rationalize the observed or predicted stereochemical outcome.

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry is also a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shifts of the fluorine nuclei are very sensitive to the local electronic environment. Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict 19F NMR chemical shifts.

The accuracy of the predicted chemical shifts depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). Typically, the calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) using a reference compound, such as CFCl3, according to the equation:

δsample = σref - σsample

Due to systematic errors in the calculations, a linear correlation between the calculated shielding constants and experimental chemical shifts is often employed for a set of related compounds to improve the accuracy of the predictions.

For this compound, the two fluorine atoms are chemically non-equivalent due to their geometric relationship with the rest of the molecule (one is cis and the other is trans to the propyl group). Therefore, two distinct signals would be expected in the 19F NMR spectrum. Computational methods can predict the chemical shifts for these two fluorine atoms. While specific calculated values for this compound were not found in the searched literature, the following table provides an example of typical predicted 19F NMR chemical shifts for a similar gem-difluoroalkene, 1,1-difluoro-1-butene, calculated at a common level of theory.

Table 2: Predicted 19F NMR Chemical Shifts for a Representative 1,1-Difluoroalkene

Fluorine AtomCalculated Isotropic Shielding (ppm)Predicted Chemical Shift (ppm, relative to CFCl3)
F (cis to ethyl group)-95.3-95.3
F (trans to ethyl group)-110.8

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by detecting the vibrations of its chemical bonds. Computational methods can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum.

The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization. The output provides a list of vibrational modes, their frequencies (usually in cm-1), and their IR intensities. Due to the harmonic approximation used in most calculations, the calculated frequencies are often systematically higher than the experimental values. To correct for this, a scaling factor is commonly applied to the computed frequencies.

For this compound, the calculated IR spectrum would be expected to show characteristic vibrational modes for the C=C double bond, C-F bonds, and the various C-H and C-C bonds of the propyl group. The strong C-F stretching vibrations are typically observed in the region of 1000-1400 cm-1.

While a specific computed IR spectrum for this compound is not available in the provided search results, the table below illustrates the type of data that would be obtained from such a calculation for key vibrational modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm-1, unscaled)Expected Experimental Region (cm-1)
C=C Stretch17501650-1680
Asymmetric C-F Stretch13501250-1350
Symmetric C-F Stretch11801100-1200
C-H Stretch (sp2)31003000-3100
C-H Stretch (sp3)29502850-2960

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tool for the structural elucidation of 1,1-Difluoropent-1-ene. Its ability to provide detailed information about the chemical environment of specific nuclei makes it invaluable for confirming identity and purity.

Multinuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provides a comprehensive structural profile of this compound. Each technique offers unique data points that, when combined, allow for unambiguous confirmation of the compound's constitution.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the vinylic proton and the protons of the propyl chain. The vinylic proton signal would appear as a triplet of triplets due to coupling with the two geminal fluorine atoms and the adjacent methylene (B1212753) (CH₂) group. The signals for the propyl group would correspond to a terminal methyl (CH₃) group appearing as a triplet, and two methylene groups appearing as complex multiplets.

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. The presence of fluorine atoms significantly influences the chemical shifts and introduces characteristic carbon-fluorine (C-F) coupling constants, which are typically large. The C1 carbon, directly bonded to two fluorine atoms, would show a large triplet in the proton-decoupled ¹³C NMR spectrum. The C2 carbon would also exhibit splitting due to two-bond coupling to the fluorine atoms. These distinct C-F coupling patterns are powerful diagnostic tools for confirming the gem-difluoroalkene moiety.

¹⁹F NMR: As a highly sensitive nucleus with a wide range of chemical shifts, ¹⁹F NMR is particularly well-suited for analyzing fluorinated compounds. huji.ac.ilnih.gov It provides a direct window into the chemical environment of the fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, which would be split into a doublet of triplets due to coupling with the vinylic proton and the adjacent methylene protons. This technique is exceptionally useful for detecting the presence of fluorinated species in a reaction mixture, even at low concentrations. nih.gov

The combined data from these NMR experiments provide a detailed map of the molecule's structure, confirming the placement of the double bond and the geminal difluoride group.

Nucleus Position Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity Key Coupling Interactions
¹HC1-H 4.0 - 5.0Triplet of Triplets (tt)²JHF, ³JHH
¹HC2-H2.0 - 2.3Multiplet (m)³JHH, ³JHF
¹HC3-H1.4 - 1.6Sextet of Triplets (st)³JHH
¹HC4-H0.9 - 1.0Triplet (t)³JHH
¹³CC 1150 - 160Triplet (t)¹JCF
¹³CC 2105 - 115Triplet (t)²JCF
¹³CC 330 - 35Singlet-
¹³CC 420 - 25Singlet-
¹³CC 513 - 15Singlet-
¹⁹FC1-F-80 to -100Doublet of Triplets (dt)²JFH, ³JFH

Note: Expected values are estimates based on typical chemical shifts for similar structural motifs and may vary depending on solvent and experimental conditions.

NMR spectroscopy is an inherently quantitative technique, making it a powerful tool for monitoring reaction progress and determining product yields. uib.noresearchgate.net By acquiring spectra at various time points, researchers can track the disappearance of reactant signals and the appearance of product signals. jhu.edu

The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. nih.gov This allows for the determination of the relative concentrations of different species in a mixture. For reactions involving this compound, the unique signals in the ¹H and, particularly, the ¹⁹F NMR spectra can be integrated. nih.govcncb.ac.cn The change in the integral area of the reactant's signals relative to an internal standard or the product's signals allows for the calculation of conversion, selectivity, and yield over time. This approach provides valuable kinetic data and mechanistic insights without the need for sample isolation or derivatization. uib.no

Mass Spectrometry (MS) for Identification of Intermediates and Products

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for identifying reaction intermediates and products. arxiv.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₅H₈F₂). ucsf.edu The calculated exact mass of this compound is 106.0594 Da. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented, producing a characteristic pattern of fragment ions. The molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 106. The fragmentation pattern provides structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the propyl chain.

Fragment Ion Proposed Structure m/z (Nominal) Neutral Loss
[C₅H₈F₂]⁺˙Molecular Ion106-
[C₃H₅F₂]⁺Loss of Ethyl77C₂H₃
[C₂H₃F₂]⁺Loss of Propyl65C₃H₅
[C₅H₇F]⁺˙Loss of HF86HF

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for assessing its purity.

Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for analysis by Gas Chromatography. GC separates compounds based on their boiling points and their interactions with the stationary phase of the column. A sample is vaporized and carried by an inert gas through a column. Compounds with lower boiling points and weaker interactions with the column elute faster. GC, often coupled with a mass spectrometer (GC-MS), is a powerful combination for separating and identifying volatile components in a mixture. nist.gov

High-Performance Liquid Chromatography (HPLC): While less common for a volatile and non-polar compound like this compound, HPLC could be employed for analysis or purification, particularly in a non-volatile reaction matrix. A reversed-phase setup with a non-polar stationary phase and a polar mobile phase would be the most likely configuration. HPLC is highly effective for separating less volatile or thermally unstable compounds.

Technique Primary Application for this compound Principle of Separation Typical Detector
Gas Chromatography (GC)Purity assessment, quantitative analysis of reaction mixtures.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.Flame Ionization Detector (FID), Mass Spectrometer (MS).
High-Performance Liquid Chromatography (HPLC)Analysis in non-volatile matrices, preparative purification.Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Refractive Index (RI), UV (if chromophore is present).

Applications of 1,1 Difluoropent 1 Ene in Advanced Organic Synthesis

Role as a Key Fluorinated Building Block

1,1-Difluoropent-1-ene is a valuable synthon for chemists aiming to incorporate fluorine into organic molecules. The inclusion of the gem-difluoro unit can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without introducing major steric changes. researchgate.netnih.gov This makes 1,1-difluoroalkenes like this compound highly sought after in the development of pharmaceuticals and agrochemicals. nih.gov

A primary application of this compound is the strategic installation of the gem-difluoroalkene unit into more complex molecular frameworks. This functional group is particularly valued as a carbonyl mimic that is resistant to in vivo reduction, a common metabolic pathway for ketones. nih.govchemistryviews.org Modern synthetic methods provide convergent routes to elaborate gem-difluoroalkenes into more complex structures.

One prominent strategy is the use of visible-light photoredox catalysis for the defluorinative alkylation of precursor trifluoromethyl-substituted alkenes. nih.govresearchgate.net This method allows for the formation of new carbon-carbon bonds by adding a range of primary, secondary, and tertiary radical species across the double bond, a transformation that is often challenging to achieve through traditional two-electron pathways. nih.govchemistryviews.org Another powerful technique involves the palladium-catalyzed C-H functionalization of heterocycles, such as indoles, with fluorinated diazoalkanes, which proceeds through a β-fluoride elimination to yield the desired gem-difluoro olefin. nih.govd-nb.info These methods highlight the utility of gem-difluoroalkenes as platforms for building molecular complexity.

Table 1: Selected Methods for Incorporating Geminal Difluoroalkene Motifs

MethodDescriptionPrecursorsKey Features
Photoredox Defluorinative Alkylation A radical-polar crossover reaction where carbon-centered radicals add to a trifluoromethyl alkene, followed by elimination of a fluoride (B91410) ion. nih.govchemistryviews.orgTrifluoromethyl-substituted alkenes, Carbon-radical progenitors (e.g., alkylsilicates).Mild reaction conditions; wide range of functional groups can be installed. nih.gov
Palladium-Catalyzed C-H Functionalization Reaction between a heterocycle and a fluorinated diazoalkane, proceeding via C-H activation and subsequent β-fluoride elimination. nih.govd-nb.infoIndole heterocycles, Fluorinated diazoalkanes.Direct and efficient synthesis of gem-difluoro olefins attached to heterocycles. nih.gov

Beyond its direct incorporation, this compound can serve as a versatile precursor for a variety of other valuable organofluorine compounds. The reactivity of the double bond and the carbon-fluorine bonds can be harnessed to create new fluorinated motifs.

For example, gem-difluoroalkenes undergo hydrofunctionalization reactions with various heteroatom nucleophiles. nih.gov The thermal addition of carboxylic acids across the double bond of a gem-difluoroalkene yields gem-difluoromethylenated esters, effectively transforming the alkene into a difluoroalkyl ether mimic. nih.gov Similarly, reactions with thiols and phenols can be used to synthesize α,α-difluoroalkylthioethers and ethers, respectively. nih.gov Furthermore, through palladium catalysis, the C-F bonds themselves can be selectively functionalized. Stereodivergent methods have been developed that allow for the conversion of a single gem-difluoroalkene substrate into either the Z- or E-monofluoroalkene product by tuning the catalyst and reaction conditions. acs.org In the context of medical imaging, derivatives such as 1,1-[¹⁸F]difluoroalkenes are used as building blocks for creating novel ¹⁸F-labeled tracers for Positron Emission Tomography (PET). researchgate.netscilit.com

Synthesis of Fluorine-Containing Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry, and the introduction of fluorine can enhance their biological activity. This compound is a valuable partner in cycloaddition reactions for the construction of fluorine-containing heterocycles. nih.govmdpi.com The electron-withdrawing nature of the two fluorine atoms activates the double bond, making it a reactive component in these transformations. nih.gov

Various types of cycloadditions can be employed. For instance, [3+2] dipolar cycloadditions with nitrones or azides can lead to the formation of five-membered heterocyclic rings like difluoroisoxazolidines and difluoropyrrolidines. researchgate.net While less common for simple gem-difluoroalkenes, related fluorinated building blocks like 1,1-difluoroallenes undergo gold(I)-catalyzed [4+2] cycloadditions with enones to produce six-membered ring systems such as difluorinated dihydropyrans. rsc.org The analogous reactivity can be explored with this compound. Diels-Alder reactions using fluorinated dienophiles, such as 1,1-difluoronaphthalenones, with various dienes are also a robust strategy for creating complex, fluorine-containing polycyclic and saturated ring systems. researchgate.net

Table 2: Cycloaddition Reactions for Fluorinated Heterocycle Synthesis

Cycloaddition TypeReactant PartnerResulting Heterocycle
[3+2] Dipolar Cycloaddition 1,3-Dipoles (e.g., Nitrones, Azides)Five-membered rings (e.g., Difluoroisoxazolidines, Difluoropyrrolidines) researchgate.net
[4+2] Cycloaddition (Diels-Alder) Dienes (e.g., Cyclopentadiene)Six-membered rings (e.g., substituted cyclohexenes) researchgate.net
Gold-Catalyzed [4+2] Cycloaddition EnonesSix-membered rings (e.g., Dihydropyrans) rsc.org

Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The reactivity of this compound makes it a key substrate in the development of new bond-forming reactions, expanding the toolkit of synthetic organic chemistry.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are particularly effective for forming new C-C bonds with gem-difluoroalkenes. The Mizoroki-Heck reaction, for example, allows for the coupling of fluorinated alkenes with aryl halides, providing a direct route to substituted styrenes. mdpi.com A highly efficient method for synthesizing 1,1-diaryl-2,2-difluoroethenes involves the consecutive Suzuki cross-coupling of a 2,2-difluoro-1-iodoethenyl tosylate precursor with two different arylboronic acids. beilstein-journals.org These reactions demonstrate the ability to precisely construct complex aryl-substituted difluoroalkenes.

Carbon-Heteroatom Bond Formation: The polarized nature of the double bond in this compound facilitates the addition of heteroatom nucleophiles, creating C-O, C-S, and C-N bonds. As mentioned, the direct addition of alcohols, thiols, and carboxylic acids is a straightforward method for C-O and C-S bond formation. nih.gov More advanced methods, such as the photoredox-catalyzed addition of aliphatic alcohols to 1,1-difluoroalkenes, have been developed to synthesize α,α-difluoromethylene ethers under mild conditions. acs.org These reactions are fundamental for converting a simple building block like this compound into a diverse range of functionalized fluorinated molecules. nih.gov

Polymerization Research Pertaining to Geminal Difluoroalkenes

Free Radical Polymerization of Fluoroalkenes (e.g., 1,1-Difluoroethene)

Free radical polymerization is a primary industrial method for producing fluoropolymers and is the most common method for polymerizing vinyl monomers. fujifilm.comwikipedia.org This process occurs through a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com

Initiation: The process begins with the generation of free radicals, typically from the thermal decomposition of initiators like organic peroxides or azo compounds. fujifilm.com These initiators break apart when heated to form highly reactive radical species. fujifilm.com The initiator radical then adds across the carbon-carbon double bond of a monomer molecule, creating a new, monomeric radical. wikipedia.org

Propagation: The newly formed monomer radical reacts with subsequent monomer molecules, rapidly adding them to the growing polymer chain. fujifilm.com This step is an exothermic process, converting a π-bond in the monomer to a more stable σ-bond in the polymer. wikipedia.org For 1,1-difluoroethene, this propagation leads to the formation of polyvinylidene fluoride (B91410) (PVDF).

Termination: The growth of the polymer chain ceases when two radical chain ends react with each other. This can occur through two main mechanisms: combination (where the two chains join to form a single, longer chain) or disproportionation (where one radical abstracts a hydrogen from the other, resulting in two separate, stable polymer chains). fujifilm.com

A notable advancement in the free radical polymerization of 1,1-difluoroethene involves using supercritical carbon dioxide as the reaction medium. mst.edu This novel process can produce high molecular weight (up to 1.5 million g/mol ), gel-free PVDF. mst.edu The supercritical CO₂ acts as both a solvent and a co-reactant, offering excellent heat and mass transfer characteristics that significantly reduce the risk of thermal runaway compared to conventional emulsion polymerization. mst.edu

Parameter Description Example (1,1-Difluoroethene Polymerization)
Mechanism Chain reaction involving radical species.Initiation, Propagation, Termination. fujifilm.com
Initiators Compounds that generate free radicals upon decomposition.Organic peroxides, Azo compounds. fujifilm.com
Monomer 1,1-Difluoroethene (Vinylidene Fluoride, VDF).Forms Polyvinylidene Fluoride (PVDF). nih.gov
Reaction Medium Solvent in which the polymerization occurs.Supercritical Carbon Dioxide. mst.edu
Key Advantage High molecular weight polymers with controlled properties.Reduced risk of thermal runaway in supercritical CO₂. mst.edu

Anionic Polymerization of Difluorinated Monomers

Anionic polymerization is another method of chain-growth polymerization, but it proceeds with a negatively charged propagating species (an anion). nih.gov This method can produce polymers with very well-defined structures and low dispersity, especially when "living" conditions are achieved, meaning termination and chain transfer reactions are absent. nih.govacs.org

However, the application of anionic polymerization to fluoroolefins, including geminal difluoroalkenes, presents significant challenges. The primary obstacle is the potential for the propagating anionic chain end to eliminate a fluoride ion. rsc.org This termination pathway prevents the formation of high molecular weight polymers. rsc.org

Furthermore, anionic polymerization is highly sensitive to protic sources like water or alcohols, which can quench the propagating anion and terminate the polymerization. nih.govacs.org This necessitates stringent reaction conditions, including the use of highly purified reagents and solvents. acs.org Due to these limitations, particularly the issue of fluoride elimination, free-radical polymerization remains the preferred method for most fluoroalkenes. rsc.org

Copolymerization Strategies with Fluoroalkenes

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with tailored properties that combine the characteristics of the individual monomers. researchgate.net Fluoroalkenes are frequently copolymerized with other monomers to enhance properties like flexibility, processability, and chemical resistance. researchgate.net

Research has shown the successful radical copolymerization of vinylidene fluoride (VDF) with various other fluorinated monomers, such as 1-bromo-2,2-difluoroethylene (B1203370) (BDFE). researchgate.net In this specific copolymerization, kinetic studies revealed that VDF is more reactive and more readily incorporated into the resulting polymer chain than BDFE. researchgate.net The resulting poly(VDF-co-BDFE) copolymers exhibit high thermal stability, particularly those with a high VDF content. researchgate.net

Other monomers that can be copolymerized with VDF include:

Ethylene

Propylene

Trifluoroethylene

Tetrafluoroethylene (B6358150) google.com

These copolymerization strategies allow for the modification of the final polymer's properties. For example, incorporating other monomers can alter the crystallinity and mechanical toughness of the resulting material compared to the homopolymer. portplastics.com

Influence of Fluorine on Polymer Properties and Polymerization Kinetics

The presence of fluorine atoms in a monomer has a profound impact on both the polymerization process and the properties of the resulting polymer.

Influence on Polymer Properties: The substitution of hydrogen with fluorine atoms leads to polymers with a unique combination of characteristics. nih.gov

Thermal Stability: The carbon-fluorine (C-F) bond is exceptionally strong (dissociation energy of ~120 kcal·mol⁻¹), which imparts outstanding thermal stability to fluoropolymers. 20.210.105nih.gov Polymers like PVDF exhibit better thermal stability compared to their non-fluorinated counterparts. researchgate.net

Chemical Resistance: The strong C-F bond and the shielding of the carbon backbone by the fluorine atoms result in high chemical inertness. nih.govportplastics.com Fluoropolymers are resistant to a wide range of chemicals, acids, and organic solvents. nih.govresearchgate.net

Low Surface Energy: The low polarizability of the C-F bond gives fluoropolymers low surface energy, leading to properties such as water repellency and a low coefficient of friction. nih.gov

Mechanical Properties: While perfluorinated polymers like PTFE can be difficult to process, partially fluorinated polymers such as PVDF (from 1,1-difluoroethene) offer a balance of good chemical and thermal resistance with improved mechanical toughness and processability. nih.govportplastics.com

PropertyInfluence of FluorineReason
Thermal Stability IncreasedHigh C-F bond dissociation energy. 20.210.105researchgate.net
Chemical Resistance IncreasedStrength of the C-F bond and shielding of the polymer backbone. nih.govportplastics.com
Surface Energy DecreasedLow polarizability of the C-F bond. nih.gov
Mechanical Toughness Can be enhancedPartial fluorination (e.g., PVDF) offers a balance of properties. portplastics.com

Influence on Polymerization Kinetics: The fluorine atoms also affect the reactivity of the monomer and the stability of the intermediates during polymerization. The electron-withdrawing nature of fluorine atoms influences the electron density of the carbon-carbon double bond. In the radical copolymerization of VDF and BDFE, for instance, kinetic analysis showed that VDF is the more reactive monomer. researchgate.net The Alfrey-Price parameters calculated for BDFE indicated it is an electron-accepting monomer, a direct consequence of its fluorine and bromine substituents. researchgate.net Monitoring polymerization kinetics is crucial for understanding these effects and optimizing reactions to produce polymers with controlled molecular weights and consistent quality. nsf.govtrinity.edu

Future Research Trajectories and Emerging Paradigms in 1,1 Difluoropent 1 Ene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally benign processes, and the synthesis of 1,1-Difluoropent-1-ene and its derivatives is no exception. Future research will likely focus on developing methodologies that adhere to the principles of green chemistry.

Key areas of development include:

Use of Renewable Feedstocks: Exploring routes to this compound from bio-based starting materials instead of traditional petroleum-derived sources.

Energy-Efficient Reaction Conditions: Employing catalytic systems that operate at lower temperatures and pressures, thereby reducing energy consumption. Photoredox catalysis, which utilizes visible light to drive chemical reactions, is a promising avenue for achieving this. nih.gov

Safer and More Benign Reagents: Moving away from hazardous and toxic reagents towards safer alternatives. This includes the development of novel fluorinating agents that are less corrosive and easier to handle.

Waste Reduction: Designing synthetic pathways with high atom economy, minimizing the generation of byproducts and waste streams.

One sustainable approach that could be adapted for this compound synthesis is the hydrodefluorination of trifluoromethylalkenes. researchgate.net Metal-free catalytic systems, for instance, have shown promise in this area. researchgate.net Additionally, the use of water as a hydrogen source in copper-catalyzed hydrodefluorination of gem-difluoroalkenes presents a greener alternative to traditional methods. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for gem-Difluoroalkenes

FeatureTraditional MethodsEmerging Green Methods
Starting Materials Petroleum-basedBio-based, renewable
Solvents Volatile organic compoundsWater, ionic liquids, supercritical fluids
Catalysts Stoichiometric and often toxic reagentsRecyclable catalysts, biocatalysts
Energy Input High temperature and pressureAmbient temperature and pressure, photochemistry
Byproducts Significant waste generationMinimal byproducts, high atom economy

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of chemical reactions presents a significant challenge for traditional, trial-and-error-based research. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery in chemistry. rjptonline.orgresearchgate.net In the context of this compound, AI and ML can be leveraged in several ways:

Predicting Reaction Outcomes: ML models can be trained on vast datasets of chemical reactions to predict the products, yields, and stereoselectivity of new transformations involving this compound. eurekalert.orgnih.gov This predictive capability can save significant time and resources by prioritizing experiments with the highest probability of success. dartmouth.edu

Designing Novel Reactions: AI algorithms can explore vast chemical reaction spaces to identify novel synthetic routes to this compound and its derivatives that may not be apparent to human chemists. snf.ch

Optimizing Reaction Conditions: Machine learning can be used to optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and selectivity. nih.gov

Understanding Reaction Mechanisms: By analyzing large datasets, ML can help to elucidate complex reaction mechanisms, providing valuable insights for the design of more efficient catalysts and processes. miragenews.com

The development of interpretable ML models is crucial for their adoption by the chemistry community, as it allows researchers to understand the rationale behind the model's predictions. arxiv.org

Exploration of Novel Catalytic Systems for Challenging Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is essential for unlocking the full potential of this compound. Future research in this area will likely focus on:

Transition Metal Catalysis: While significant progress has been made, there is still a need for new transition metal catalysts with enhanced activity, selectivity, and substrate scope for reactions involving gem-difluoroalkenes. nih.gov For example, palladium and copper co-catalytic systems have been shown to facilitate arylation reactions while avoiding the common side reaction of β-fluoride elimination. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and often complementary approach to transition metal catalysis. nih.gov Organocatalytic strategies have been successfully employed for the hydrophenolation of gem-difluoroalkenes. nih.gov

Photoredox Catalysis: This rapidly growing field utilizes light-absorbing catalysts to initiate radical-based transformations under mild conditions. rsc.org This approach has been used for the difunctionalization of gem-difluoroalkenes. rsc.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and can be performed under environmentally friendly conditions. Exploring enzymatic transformations of this compound could open up new avenues for the synthesis of enantiomerically pure fluorinated compounds.

Table 2: Examples of Catalytic Systems for Geminal Difluoroalkene Transformations

Catalytic SystemTransformationAdvantages
Palladium/Copper ArylationAvoids β-fluoride elimination, good functional group tolerance. nih.gov
Copper HydrodefluorinationUtilizes water as a hydrogen source, stereoselective. nih.gov
Rhodium C-H bond functionalizationEnables direct functionalization of C-H bonds. nih.gov
Nickel Cross-couplingMild reaction conditions, selective formation of Z-monofluoroalkenes. nih.gov
Organocatalysts (e.g., TMG) HydrophenolationMetal-free, regioselective. nih.gov
Photoredox Catalysts DifunctionalizationEnvironmentally benign, proceeds via radical-radical cross-coupling. rsc.org

New Reactivity Modes and Synthetic Transformations for Geminal Difluoroalkenes

The unique electronic nature of the gem-difluoroalkene moiety in this compound allows for a diverse range of chemical transformations. While many reactions proceed through defluorination, there is a growing interest in "fluorine-retentive" strategies that preserve the difluoromethylene group. nih.gov

Future research will likely uncover new reactivity modes, including:

Three-Component Reactions: These reactions allow for the rapid construction of complex molecules from simple starting materials in a single step. rsc.org The development of novel three-component reactions involving this compound would be highly valuable.

Radical Reactions: The generation of radical intermediates from gem-difluoroalkenes opens up a plethora of synthetic possibilities, including C-F functionalization processes. nih.gov

Difunctionalization Reactions: The simultaneous introduction of two new functional groups across the double bond of this compound is a powerful strategy for increasing molecular complexity. rsc.org

Synthesis of Heterocycles: Geminal difluoroalkenes can serve as versatile building blocks for the synthesis of various fluorine-containing heterocyclic compounds. nih.gov

Fluorine-Retentive Transformations: Developing more reactions that functionalize this compound without the loss of fluorine atoms is a key goal. nih.gov This would allow for the incorporation of the valuable difluoromethylene group into a wider range of target molecules.

The exploration of these new reactivity patterns will undoubtedly lead to the discovery of novel fluorinated compounds with interesting biological and material properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.